D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt
Description
Properties
IUPAC Name |
octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTQSZUMYYND-QAVKKEKOSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is synthesized through the phosphorylation of inositol 1,4,5-trisphosphate. The reaction involves the use of specific phosphorylating agents under controlled conditions to ensure the addition of phosphate groups at the desired positions on the inositol ring .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt primarily undergoes phosphorylation and dephosphorylation reactions. It acts as a substrate for various phosphatases and kinases involved in cellular signaling pathways .
Common Reagents and Conditions:
Phosphorylation: Utilizes phosphorylating agents such as ATP or specific kinase enzymes.
Dephosphorylation: Involves phosphatases like inositol 1,4,5-trisphosphate 5-phosphatase.
Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play crucial roles in cellular signaling and regulation .
Scientific Research Applications
Cell Signaling and Calcium Regulation
D-myo-Inositol-1,3,4,5-tetrakisphosphate is primarily known for its involvement in intracellular signaling pathways, particularly in calcium mobilization. It acts as a secondary messenger in the phosphoinositide signaling pathway:
- Calcium Signaling : It enhances the release of calcium from intracellular stores when stimulated by receptors such as histamine H1 receptors. Studies have shown that D-myo-inositol-1,3,4,5-tetrakisphosphate can increase the total calcium-releasing capacity when used alongside inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) .
- Role in Immune Cells : Research indicates that it is implicated in the development and function of immune cells. Specifically, it is involved in the signaling pathways that regulate calcium levels essential for immune responses .
Metabolic Functions
D-myo-Inositol-1,3,4,5-tetrakisphosphate has been identified as a metabolite with significant roles in various biological processes:
- Metabolism of Inositol Phosphates : It is produced during the metabolism of other inositol phosphates and can serve as a substrate for kinases involved in further phosphorylation reactions . This metabolic pathway is crucial for maintaining cellular homeostasis and signaling.
- Regulation of Cellular Functions : The compound has been shown to influence various cellular functions through its metabolites. For example, it can affect chloride secretion in intestinal epithelial cells by modulating pathways influenced by epidermal growth factor .
Research Applications
Due to its biochemical properties and roles in cell signaling, D-myo-Inositol-1,3,4,5-tetrakisphosphate has numerous research applications:
- Inhibitor Studies : It serves as an inhibitor for specific enzymes such as Ins(1,4,5)P3 5-phosphatase. This property makes it useful for studying the dynamics of phosphoinositide metabolism and its effects on calcium signaling pathways .
- Experimental Models : The compound is widely used in experimental models to elucidate mechanisms of action related to calcium signaling and cell communication. Its ability to enhance or inhibit specific pathways provides insights into disease mechanisms and potential therapeutic targets.
Case Studies and Experimental Findings
Several studies have documented the effects and applications of D-myo-Inositol-1,3,4,5-tetrakisphosphate:
Mechanism of Action
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt exerts its effects by inhibiting inositol 1,4,5-trisphosphate 5-phosphatase, thereby preventing the dephosphorylation of inositol 1,4,5-trisphosphate . This inhibition leads to an increase in inositol 1,4,5-trisphosphate levels, which in turn sensitizes calcium release-activated calcium channels, facilitating calcium influx into the cell . At higher concentrations, it also acts as an inhibitor of inositol 1,4,5-trisphosphate receptors .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt
- CAS Number : 135269-51-1
- Molecular Formula : C₆H₁₂O₁₅P₄·8K⁺
- Formation: Synthesized via phosphorylation of Ins(1,4,5)P₃ (D-myo-inositol-1,4,5-trisphosphate) .
Comparison with Structurally Similar Inositol Phosphates
Structural and Functional Differences
Table 1: Structural Comparison of Key Inositol Phosphates
Functional and Mechanistic Insights
D-myo-Inositol-1,4,5-trisphosphate (Ins(1,4,5)P₃):
- Role : Primary mediator of intracellular Ca²⁺ release via IP₃ receptors .
- Efficacy: Exhibits higher potency than Ins(1,3,4,5)P₄, with EC₅₀ values in the nanomolar range in pancreatic acinar cells .
DL-myo-Inositol-1,2,4,5-tetrakisphosphate (DL-Ins(1,2,4,5)P₄):
- Unique Property : Functions as a full agonist of Ins(1,4,5)P₃ receptors, unlike Ins(1,3,4,5)P₄, which shows partial agonism .
D-myo-Inositol-3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄):
Detection and Imaging Tools
- Fluorescent Sensors :
Enzymatic and Signaling Pathways
- SHIP and PTEN Interactions: Ins(1,3,4,5)P₄ is a substrate for SH2 domain-containing inositol phosphatases (SHIP), which hydrolyze it to Ins(1,3,4)P₃, linking it to immune regulation .
Commercial Availability and Pricing
Table 2: Comparative Pricing of Inositol Phosphates
Biological Activity
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt (commonly referred to as Ins(1,3,4,5)P4) is a significant inositol phosphate that plays critical roles in cellular signaling and calcium mobilization. This compound is a potent inhibitor of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase and has been shown to facilitate calcium influx in various cellular contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈K₈O₁₈P₄
- Molecular Weight : 804.73 g/mol
- CAS Number : 145843-69-2
- Purity : ≥98% .
D-myo-Inositol-1,3,4,5-tetrakisphosphate acts primarily by:
- Inhibition of Ins(1,4,5)P3 5-phosphatase : The compound exhibits an IC50 of approximately 150 nM, indicating its potency in inhibiting the enzyme responsible for the dephosphorylation of Ins(1,4,5)P3 to Ins(1,4)P2 .
- Facilitation of Calcium Influx : It sensitizes Ins(1,4,5)P3-mediated activation of calcium release-activated calcium (CRAC) channels. This action enhances intracellular calcium levels crucial for various signaling pathways .
- Inhibition of Ins(1,4,5)P3 Receptors : At higher concentrations, it can inhibit Ins(1,4,5)P3 receptors directly .
Calcium Mobilization
Calcium ions (Ca²⁺) play a pivotal role in numerous cellular processes including muscle contraction, neurotransmitter release, and cell proliferation. D-myo-Inositol-1,3,4,5-tetrakisphosphate has been implicated in:
- Regulating Calcium Dynamics : By increasing intracellular calcium levels through its action on CRAC channels and Ins(1,4,5)P3 receptors .
Cellular Signaling
The compound is involved in various signaling pathways that affect:
- Cell Growth and Differentiation : Research indicates that it may influence pathways related to cell growth through its interactions with phosphoinositide signaling .
- Response to Pathogens : In intestinal epithelial cells infected with Salmonella spp., levels of D-myo-Inositol-1,4,5-tetrakisphosphate increase significantly. This response appears to modulate calcium-mediated chloride secretion .
Research Findings and Case Studies
Numerous studies have explored the biological activity of D-myo-Inositol-1,3,4,5-tetrakisphosphate:
Q & A
Q. What are the optimal handling and storage conditions for D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt to maintain stability in experimental workflows?
The compound should be stored as a lyophilized powder at -20°C for up to 3 years, or at 4°C for 2 years. For dissolved solutions, store at -80°C for 6 months or -20°C for 1 month to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Reconstitute in high-purity solvents (e.g., methanol-water mixtures) to minimize degradation, and aliquot immediately after preparation .
Q. How should stock solutions of this compound be prepared for consistent experimental reproducibility?
Use the molecular weight (804.8 g/mol ) to calculate molarity. For example:
- 1 mM : Dissolve 1 mg in 1.2425 mL solvent.
- 10 mM : Dilute 1 mM stock 1:10 in solvent. Validate concentrations using anion-exchange chromatography or LC-MS/MS to confirm purity and stability, as phosphate esters are prone to hydrolysis .
Q. What analytical methods are recommended for characterizing this compound in biological samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantifies inositol phosphates (InsP1–InsP6) with high specificity, even in complex matrices like cell lysates .
- Anion-exchange chromatography : Separates phosphorylated isomers using gradient elution with ammonium formate buffers .
- TLC/HPLC : Validates purity (>98%) and detects degradation products .
Advanced Research Questions
Q. How does D-myo-Inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) regulate calcium signaling, and what experimental approaches can dissect its role in cross-talk with Ins(1,4,5)P3?
Ins(1,3,4,5)P4 modulates plasma membrane calcium channels but is less potent than Ins(1,4,5)P3 in activating IP3 receptors . To study cross-talk:
- Use pharmacological inhibitors (e.g., Ins(1,3,4,5)P4-specific antibodies or SHIP phosphatase inhibitors) to block its metabolism .
- Employ FRET-based biosensors (e.g., Btk-cpGFP) for real-time tracking of Ins(1,3,4,5)P4 dynamics in live cells .
- Combine knockout models (e.g., IP4 3-phosphatase-deficient cells) to amplify endogenous Ins(1,3,4,5)P4 levels .
Q. What methodological challenges arise when quantifying cellular Ins(1,3,4,5)P4 levels, and how can interference from other inositol phosphates be mitigated?
Challenges include:
- Isomer overlap : Ins(1,3,4,5)P4 co-elutes with Ins(1,2,4,5)P4 in standard HPLC. Use high-resolution MS/MS with isomer-specific fragmentation patterns .
- Low abundance : Enrich samples using TiO2 microcolumns to bind phosphorylated metabolites .
- Enzymatic degradation : Include phosphatase inhibitors (e.g., sodium fluoride) during lysis to preserve InsP profiles .
Q. How do contradictory findings about Ins(1,3,4,5)P4’s role in insulin signaling and microbial cross-talk inform experimental design?
- In mammals, Ins(1,3,4,5)P4 inhibits PIP3-dependent Akt activation , suggesting a feedback role in insulin resistance .
- Bacterial homologs (e.g., SHIP phosphatases) metabolize Ins(1,3,4,5)P4, potentially altering host-pathogen interactions . To resolve contradictions:
- Use tissue-specific knockout models to isolate signaling pathways.
- Apply metabolic labeling with ³H-inositol to trace Ins(1,3,4,5)P4 flux in co-culture systems .
Q. What enzymatic pathways govern the metabolism of Ins(1,3,4,5)P4, and how can their activity be experimentally modulated?
Key enzymes:
- IP4 3-phosphatase (INPP4A) : Converts Ins(1,3,4,5)P4 to Ins(1,4,5)P3. Inhibit with L-690,330 to elevate Ins(1,3,4,5)P4 levels .
- IP5 5-kinase : Phosphorylates Ins(1,3,4,5)P4 to Ins(1,3,4,5,6)P5. Use ATP-competitive inhibitors (e.g., N2-(m-trifluorobenzyl) adenosine) to block this step .
- SHIP phosphatases : Dephosphorylate Ins(1,3,4,5)P4 in immune cells. Target with 3-α-aminocholestane to study B-cell signaling .
Q. How should cross-species differences in Ins(1,3,4,5)P4 metabolism be accounted for when translating findings from murine models to human systems?
- Use Km-based dose conversion : For example, a 20 mg/kg dose in mice (Km=3) translates to 10 mg/kg in rats (Km=6) .
- Validate enzyme ortholog activity : Human IP4 3-phosphatase may differ kinetically from murine versions; perform in vitro assays with recombinant proteins .
- Consider tissue-specific expression : IP4 phosphatase levels vary between organs; profile mRNA/protein expression via qPCR/Western blot .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on Ins(1,3,4,5)P4’s role in apoptosis versus proliferation?
- Context-dependent signaling : Ins(1,3,4,5)P4 may promote proliferation in cancer cells (via PI3K/Akt) but induce apoptosis in neurons (via calcium overload). Use cell-type-specific reporters (e.g., caspase-3 biosensors) to clarify outcomes .
- Dose dependency : Low vs. high Ins(1,3,4,5)P4 concentrations may activate opposing pathways. Perform dose-response assays with precise LC-MS/MS quantification .
Q. What experimental controls are critical when studying Ins(1,3,4,5)P4 in enzymatic assays to avoid artifactual results?
- Include heat-inactivated enzyme controls to distinguish enzymatic vs. non-enzymatic degradation.
- Use stable isotope-labeled Ins(1,3,4,5)P4 (e.g., ¹³C6) as an internal standard for MS quantification .
- Validate antibody specificity in IP4 phosphatase knockout cell lines to avoid cross-reactivity with other phosphates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
